ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a cyclopenta[d]thiazole core fused with an azetidine carboxamide moiety and a 6-phenylpyrimidin-4-yl substituent. The compound’s stereochemistry and crystallographic parameters were likely determined using the SHELX software suite, a gold-standard tool for small-molecule refinement . Validation of its structure would adhere to modern crystallographic protocols, including checks for bond-length rationality and displacement parameter consistency .
Properties
IUPAC Name |
ethyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-2-31-22(30)16-8-9-18-20(16)26-23(32-18)27-21(29)15-11-28(12-15)19-10-17(24-13-25-19)14-6-4-3-5-7-14/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLEDFMXNFRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring that is known for its ability to interact with biological targets.
- Pyrimidine Moiety : This aromatic ring contributes to the compound's potential for receptor binding and modulation.
- Thiazole Ring : Known for various pharmacological activities, this heterocyclic structure enhances the compound's bioactivity.
The molecular formula of the compound is , with a molecular weight of approximately 426.54 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory or anti-cancer activity.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.8 µM to 4.5 µM .
- Mechanistic Insights : The mechanism often involves apoptosis induction in cancer cells, with some compounds showing the ability to downregulate oncogenic signaling pathways .
Antimicrobial Activity
Compounds containing thiazole and pyrimidine rings have also been studied for their antimicrobial properties:
- Broad-Spectrum Activity : this compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Azetidine Ring | Essential for enzyme binding and modulation |
| Pyrimidine Moiety | Enhances receptor interaction |
| Thiazole Ring | Contributes to cytotoxicity and antimicrobial effects |
Case Studies
- Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives, including those similar to this compound. Results indicated potent cytotoxicity against MCF-7 breast cancer cells, suggesting that structural modifications could enhance efficacy .
- Antimicrobial Screening : Another study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this compound in infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis highlights key structural and functional differences between the target compound and analogous heterocycles (Table 1).
Table 1: Structural and Functional Comparison
Key Findings:
- Core Heterocycles : The target compound’s cyclopenta[d]thiazole core contrasts with the tetrahydroimidazo[1,2-a]pyridine in Compound 1l . Thiazole derivatives are often associated with kinase inhibition, while imidazopyridines are explored for CNS activity.
- Functional Groups: The azetidine carboxamide in the target compound may enhance solubility and binding specificity compared to Compound 1l’s nitro and cyano groups, which could confer electrophilic reactivity .
Research Implications and Limitations
- Structural Validation : The absence of explicit crystallographic data for the target compound necessitates reliance on established validation workflows (e.g., R-factor metrics, Hirshfeld surface analysis) .
- Synthetic Challenges : The steric hindrance posed by the azetidine-pyrimidine linkage in the target compound may complicate purification compared to Compound 1l’s linear synthesis route .
Q & A
Q. What are the critical synthesis parameters for optimizing yield and purity of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling). Key steps include:
- Azetidine coupling : Reaction of 6-phenylpyrimidin-4-yl derivatives with azetidine-3-carboxylic acid precursors under anhydrous conditions.
- Thiazole cyclization : Cyclopenta[d]thiazole formation via intramolecular cyclization, often catalyzed by POCl₃ or PCl₃ .
- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to isolate the product from by-products .
Example Optimization Table :
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Coupling | THF | 80 | Pd(PPh₃)₄ | ~65 (hypothetical) |
| Cyclization | DCM | 25 | POCl₃ | ~70 (hypothetical) |
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., thiazole C-2 resonance at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ~527.18 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, including azetidine ring puckering and dihedral angles between aromatic systems .
Q. What preliminary biological screening strategies are used to evaluate its bioactivity?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify IC₅₀ values.
- Cellular viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Target engagement : Fluorescence polarization or SPR to measure binding affinity to hypothesized targets (e.g., EGFR or PI3K) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data across studies be resolved?
Discrepancies often arise from variations in:
- Assay conditions : Buffer composition (e.g., ionic strength), ATP concentrations in kinase assays .
- Compound purity : HPLC purity thresholds (>95% vs. >99%) significantly impact dose-response curves .
- Cell line heterogeneity : Genetic drift in cell lines may alter target expression levels. Validate using CRISPR-edited isogenic lines .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via HPLC over 24–72 hours .
- Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for cyclopenta-thiazole derivatives) .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. How are SAR studies designed to improve target specificity?
- Core modifications : Replace azetidine with piperidine to evaluate conformational flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylpyrimidine moiety to enhance π-stacking with hydrophobic kinase pockets .
- Bioisosteres : Substitute the ethyl ester with a tert-butyl amide to improve metabolic stability .
Hypothetical SAR Table :
| Modification | Target Affinity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Parent compound | 120 ± 15 | 1.0 |
| -CF₃ substitution | 45 ± 6 | 3.2 |
| Piperidine analog | 85 ± 10 | 1.8 |
Q. What computational approaches predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Model binding poses in ATP-binding pockets of kinases .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- Free energy calculations (MM/PBSA) : Estimate binding energies to prioritize analogs for synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
